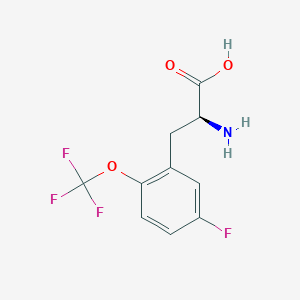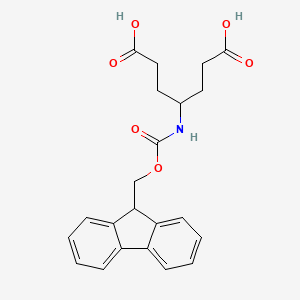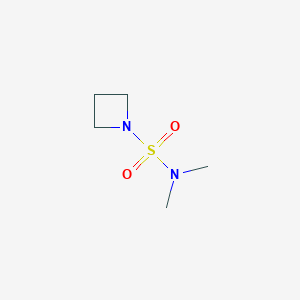![molecular formula C12H10N4O3S2 B2641415 N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide CAS No. 891115-94-9](/img/structure/B2641415.png)
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide is a compound with the molecular formula C12H10N4O3S2 and a molecular weight of 322.36 g/mol . This compound is characterized by the presence of a thiophene ring, a nitrophenyl group, and a carbamothioyl group, making it a unique and versatile molecule in various scientific fields.
生化学分析
Biochemical Properties
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The interaction between this compound and these bacterial enzymes disrupts their normal function, leading to bacterial cell death. Additionally, this compound has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound inhibits key enzymes involved in cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways and gene expression. It modulates the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity and leading to the disruption of essential biochemical pathways . This compound also interacts with mammalian proteins involved in oxidative stress response, enhancing their activity and promoting the scavenging of reactive oxygen species . These interactions result in the modulation of gene expression and cellular metabolism, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes and changes in metabolic pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress at high concentrations. Therefore, careful consideration of dosage is essential when using this compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress response and energy production . These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in regions with high oxidative stress, such as mitochondria and peroxisomes, where it exerts its antioxidant effects . The localization and accumulation of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, including mitochondria and peroxisomes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . Within these compartments, the compound interacts with key enzymes and proteins involved in oxidative stress response and energy metabolism . The subcellular localization of this compound is essential for its biological function and therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . The reaction is carried out in alcoholic sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified and characterized using techniques such as IR, 1H NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antioxidant and antibacterial activities, making it useful in biological studies.
Industry: Utilized in the synthesis of materials with specific electronic properties.
作用機序
The mechanism of action of N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, while its antibacterial activity is linked to its interaction with bacterial cell membranes and enzymes . The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to interact with multiple biological molecules.
類似化合物との比較
Similar Compounds
Uniqueness
N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a nitrophenyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S2/c17-11(10-2-1-7-21-10)14-15-12(20)13-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,14,17)(H2,13,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVIESQJZOHAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2641333.png)


![4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide](/img/structure/B2641337.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641339.png)
![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)

![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)


